1-[4-(2,3-Dimethoxybenzyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone
CAS No.:
Cat. No.: VC19977566
Molecular Formula: C22H28N2O4
Molecular Weight: 384.5 g/mol
* For research use only. Not for human or veterinary use.
![1-[4-(2,3-Dimethoxybenzyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone -](/images/structure/VC19977566.png)
Molecular Formula | C22H28N2O4 |
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Molecular Weight | 384.5 g/mol |
IUPAC Name | 1-[4-[(2,3-dimethoxyphenyl)methyl]piperazin-1-yl]-2-(4-methylphenoxy)ethanone |
Standard InChI | InChI=1S/C22H28N2O4/c1-17-7-9-19(10-8-17)28-16-21(25)24-13-11-23(12-14-24)15-18-5-4-6-20(26-2)22(18)27-3/h4-10H,11-16H2,1-3H3 |
Standard InChI Key | JEDRDFMXFVXKHK-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=C(C(=CC=C3)OC)OC |
1-[4-(2,3-Dimethoxybenzyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone is a synthetic organic compound that belongs to the class of piperazine derivatives. Piperazine-based compounds are widely studied due to their applications in pharmaceuticals, agrochemicals, and material sciences. This compound combines a piperazine core with functional groups such as a dimethoxybenzyl moiety and a methylphenoxy ethanone structure, which may contribute to its chemical reactivity and potential biological activity.
Structural Overview
The molecular structure of the compound can be described as follows:
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Core Structure: Piperazine ring.
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Substituents:
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A 2,3-dimethoxybenzyl group attached to one nitrogen atom of the piperazine ring.
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A 4-methylphenoxy ethanone group connected via an ethylene bridge.
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The functional groups present in this molecule suggest potential interactions with biological targets, making it a candidate for further pharmacological investigation.
Synthesis Pathway
While specific synthesis details for this compound are not readily available, it likely involves:
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Formation of the Piperazine Core: Starting with commercially available piperazine derivatives.
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Attachment of the Dimethoxybenzyl Group: Through nucleophilic substitution or reductive amination using 2,3-dimethoxybenzaldehyde.
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Introduction of the Methylphenoxy Ethanone Moiety: Via etherification or acylation reactions.
These steps would require standard organic synthesis techniques such as refluxing in suitable solvents, purification by recrystallization or chromatography, and characterization using spectroscopic methods (e.g., NMR, IR).
Potential Applications
Piperazine derivatives like this compound are known for their diverse biological activities:
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Pharmacological Potential:
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May exhibit activity as a central nervous system (CNS) agent due to the piperazine core.
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The dimethoxybenzyl group could enhance receptor binding affinity or selectivity.
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The ketone and ether functionalities may contribute to hydrogen bonding or hydrophobic interactions with enzymes or receptors.
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Antimicrobial Activity:
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Similar compounds have demonstrated antibacterial and antifungal properties.
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Drug Development:
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Could serve as a lead compound for designing drugs targeting neurological disorders or metabolic diseases.
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Analytical Characterization
To confirm the structure and purity of this compound, the following analytical techniques would be employed:
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NMR Spectroscopy (¹H and ¹³C): To identify chemical shifts corresponding to aromatic protons, methoxy groups, and the ketone carbon.
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Infrared (IR) Spectroscopy: To detect characteristic functional group vibrations (e.g., C=O stretch around 1700 cm⁻¹).
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Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
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Elemental Analysis: To verify the empirical formula.
Research Findings on Related Compounds
Studies on structurally similar compounds provide insights into possible activities:
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Piperazine derivatives have been shown to interact with dopamine and serotonin receptors, suggesting potential use in psychiatric treatments .
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Ether-linked aromatic systems often exhibit enhanced lipophilicity, aiding in cell membrane permeability .
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Compounds containing methoxy groups have demonstrated antioxidant properties .
Data Table: Comparative Analysis with Related Compounds
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